molecular formula C9H20N2O B13216229 (3S,4S)-3-(Diethylamino)piperidin-4-ol

(3S,4S)-3-(Diethylamino)piperidin-4-ol

Cat. No.: B13216229
M. Wt: 172.27 g/mol
InChI Key: YDXHHFRXURRKDK-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-(Diethylamino)piperidin-4-ol is a chiral compound belonging to the piperidine class. It is characterized by the presence of a diethylamino group at the 3rd position and a hydroxyl group at the 4th position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-(Diethylamino)piperidin-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.

    Introduction of the Diethylamino Group: This step involves the alkylation of the piperidine ring with diethylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor.

    Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-(Diethylamino)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The diethylamino group can be substituted with other functional groups to modify the compound’s activity.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of new compounds with different functional groups replacing the diethylamino group.

Scientific Research Applications

(3S,4S)-3-(Diethylamino)piperidin-4-ol has several applications in scientific research, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Biological Research: The compound is used to investigate its effects on biological systems and its interactions with cellular targets.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Chemical Biology: Researchers use it to study the mechanisms of action of similar compounds and their effects on biological pathways.

Mechanism of Action

The mechanism of action of (3S,4S)-3-(Diethylamino)piperidin-4-ol involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: The compound may bind to certain receptors, modulating their activity and leading to therapeutic effects.

    Enzymes: It may inhibit or activate enzymes involved in key biochemical pathways.

    Ion Channels: The compound may affect ion channels, altering cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-(Dimethylamino)piperidin-4-ol: Similar structure but with dimethylamino group instead of diethylamino.

    (3S,4S)-3-(Methylamino)piperidin-4-ol: Contains a methylamino group.

    (3S,4S)-3-(Ethylamino)piperidin-4-ol: Contains an ethylamino group.

Uniqueness

(3S,4S)-3-(Diethylamino)piperidin-4-ol is unique due to its specific stereochemistry and the presence of the diethylamino group, which may confer distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

(3S,4S)-3-(diethylamino)piperidin-4-ol

InChI

InChI=1S/C9H20N2O/c1-3-11(4-2)8-7-10-6-5-9(8)12/h8-10,12H,3-7H2,1-2H3/t8-,9-/m0/s1

InChI Key

YDXHHFRXURRKDK-IUCAKERBSA-N

Isomeric SMILES

CCN(CC)[C@H]1CNCC[C@@H]1O

Canonical SMILES

CCN(CC)C1CNCCC1O

Origin of Product

United States

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